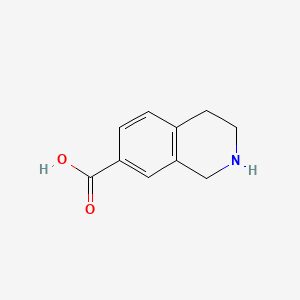

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

Vue d'ensemble

Description

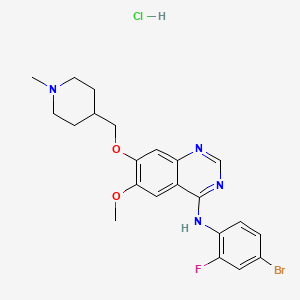

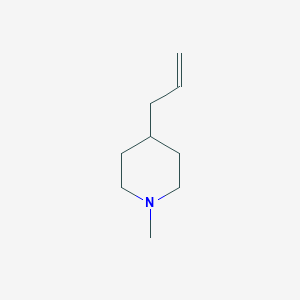

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid is a carboxylic acid derivative of tetrahydroisoquinoline . It is a constrained analog of phenylalanine and forms an integral part of various biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Another approach involved the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroisoquinoline ring with a carboxylic acid group attached .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, the Pictet–Spengler reaction has been used to construct the core scaffold of the molecule . Other reactions include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Alkaloid Synthesis : 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid derivatives have been utilized in the synthesis of various alkaloids, including (+)-corlumine, by diastereoselective alkylation of phenylalanine-derived precursors (Huber & Seebach, 1987).

- PPARγ Agonists : Some derivatives have been identified as potent peroxisome proliferator-activated receptor gamma (PPARγ) agonists, showing promise in reducing plasma glucose and triglyceride levels, indicating potential applications in diabetes treatment (Azukizawa et al., 2008).

Synthesis and Chemical Properties

- Diversity-Oriented Synthesis : The compound serves as a core structural element in peptide-based drugs and biologically active compounds. Various synthetic approaches, including enyne metathesis and Diels-Alder reactions, have been developed for constructing its derivatives (Kotha, Deodhar, & Khedkar, 2014).

- Effects on Behavior : Studies show that certain derivatives of this compound can transiently increase locomotor activity in mice, indicating potential neurological or physiological roles (Nakagawa et al., 1996).

- Novel Synthesis Methods : Efficient synthesis routes for novel derivatives have been reported, using combinations of cycloaddition reactions, highlighting the versatility and potential for diverse applications in medicinal chemistry (Kotha & Banerjee, 2007).

Medicinal Applications

- PPARγ Agonists with Additional Properties : Certain derivatives have shown dual agonist activity on PPARα/γ with protein-tyrosine phosphatase 1B inhibitory activity, suggesting potential in diabetes and hyperlipidemia treatments (Otake et al., 2011).

- Fibrinogen Receptor Antagonists : Derivatives have been synthesized as novel fibrinogen receptor antagonists, indicating potential applications in treating conditions associated with platelet aggregation and thrombosis (Malovichko et al., 2009).

Mécanisme D'action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid (THIQ) is a part of a large group of natural products known as isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

It is known that thiq based compounds interact with their targets to exert diverse biological activities

Result of Action

THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Analyse Biochimique

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, derivatives of this compound have been shown to act as antagonists of the αIIbβ3 integrin, a protein involved in platelet aggregation . This interaction inhibits the binding of fibrinogen to the integrin, thereby preventing platelet aggregation and thrombus formation. Additionally, this compound has been found to interact with various enzymes involved in metabolic pathways, modulating their activity and affecting overall metabolic flux .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, this compound has been reported to alter the expression of genes involved in inflammatory responses, suggesting its potential role in modulating immune function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert beneficial effects, such as anti-inflammatory and neuroprotective activities . High doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate the activity of enzymes involved in amino acid metabolism, affecting the levels of key metabolites and overall metabolic flux . Additionally, this compound has been shown to influence the activity of enzymes involved in the biosynthesis of neurotransmitters, suggesting its potential role in modulating neurotransmitter levels and neuronal function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by factors such as targeting signals and post-translational modifications, which direct it to specific compartments or organelles . The localization of this compound within different cellular compartments can modulate its interactions with biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNSOIKACZHLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromothien-2-yl)methyl]piperazine](/img/structure/B3143412.png)

![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)

![2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione](/img/structure/B3143441.png)

![[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone](/img/structure/B3143445.png)